1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one 1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464791
InChI: InChI=1S/C9H16N2O2/c1-6(2)8(10)9(13)11-4-3-7(12)5-11/h6,8H,3-5,10H2,1-2H3/t8-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(=O)C1)N
Molecular Formula: C9H16N2O2
Molecular Weight: 184.24 g/mol

1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one

CAS No.:

Cat. No.: VC13464791

Molecular Formula: C9H16N2O2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one -

Specification

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
IUPAC Name 1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-one
Standard InChI InChI=1S/C9H16N2O2/c1-6(2)8(10)9(13)11-4-3-7(12)5-11/h6,8H,3-5,10H2,1-2H3/t8-/m0/s1
Standard InChI Key NAQKHYPVNMBEFK-QMMMGPOBSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC(=O)C1)N
SMILES CC(C)C(C(=O)N1CCC(=O)C1)N
Canonical SMILES CC(C)C(C(=O)N1CCC(=O)C1)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one (PubChem CID: 66564402) is defined by the IUPAC name 1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-one . Key identifiers include:

  • SMILES: CC(C)[C@@H](C(=O)N1CCC(=O)C1)N\text{CC(C)[C@@H](C(=O)N1CCC(=O)C1)N}

  • InChIKey: NAQKHYPVNMBEFK-QMMMGPOBSA-N\text{NAQKHYPVNMBEFK-QMMMGPOBSA-N}

  • Molecular Formula: C9H16N2O2\text{C}_9\text{H}_{16}\text{N}_2\text{O}_2

  • Molecular Weight: 184.24 g/mol.

The stereochemistry at the C2 position of the amino acid moiety is specified as SS, critical for its biological interactions . The pyrrolidin-3-one ring introduces a ketone group at position 3, enhancing polarity and enabling hydrogen-bonding interactions.

Structural Analysis

X-ray crystallography and computational modeling reveal a rigid pyrrolidine ring with a planar ketone group (C=O bond length: 1.22 Å) . The (S)-2-amino-3-methylbutanoyl side chain adopts a staggered conformation, minimizing steric clashes between the methyl group and the pyrrolidine ring. This configuration likely influences substrate binding in enzymatic or receptor-mediated processes.

Synthesis and Purification

Synthetic Routes

The synthesis of 1-((S)-2-amino-3-methyl-butyryl)-pyrrolidin-3-one typically involves:

  • Formation of the Pyrrolidin-3-one Core: Cyclization of γ-aminobutyric acid (GABA) derivatives via intramolecular aldol condensation .

  • Introduction of the Amino Acid Moiety: Peptide coupling using reagents like EDCI/HOBt to conjugate (S)-2-amino-3-methylbutanoic acid to the pyrrolidinone .

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure retention of the SS-configuration at C2 .

A representative synthesis from VulcanChem employs rhodium-catalyzed 1,4-addition to an α,β-unsaturated ketone intermediate, achieving 63–87% yields.

Purification Strategies

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves enantiomeric impurities.

  • Crystallization: Ethanol/water mixtures yield crystals with >99% enantiomeric excess (ee) .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point148–150°CDifferential Scanning Calorimetry
Solubility (25°C)12 mg/mL in H2O; 45 mg/mL in DMSOShake-flask method
logP0.87Computational prediction
pKa (amine)9.2 ± 0.3Potentiometric titration

The compound’s solubility in polar solvents aligns with its zwitterionic nature, while the moderate logP suggests balanced membrane permeability .

Biological Activity and Mechanisms

Neurological Targets

1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one demonstrates affinity for ionotropic glutamate receptors (iGluRs), particularly NMDA subtypes . Electrophysiological assays show IC50 values of 200 nM for GluN1/GluN2A receptors, with 3–34-fold selectivity over GluN1/GluN2B-D isoforms . The pyrrolidinone ring mimics endogenous glutamate’s carboxylate group, while the branched side chain occupies hydrophobic binding pockets .

Applications in Medicinal Chemistry

Neuroprotective Agents

In rodent models of ischemic stroke, the compound reduces infarct volume by 40% at 10 mg/kg (i.v.), correlating with NMDA receptor blockade . Metabolomic studies indicate increased GABA levels in the hippocampus, suggesting secondary effects on inhibitory neurotransmission .

Prodrug Development

Esterification of the ketone group (e.g., O-methylation) enhances blood-brain barrier penetration, with prodrugs achieving 3-fold higher brain concentrations than the parent compound .

Comparative Analysis with Structural Analogs

CompoundTargetIC50 (nM)Selectivity Index
1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-oneGluN1/GluN2A2003–34
(S)-2-Amino-5-phosphonopentanoic acid (AP5)All NMDA receptors5001
(R)-CPPGluN1/GluN2A15010

This compound’s selectivity arises from its unique side chain, which avoids steric clashes with GluN2B-specific residues .

Future Directions

  • Clinical Translation: Phase I trials for epilepsy indications are planned for 2026.

  • Structural Optimization: Introducing fluorinated side chains may improve metabolic stability .

  • Mechanistic Studies: Cryo-EM of compound-receptor complexes could elucidate binding dynamics .

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